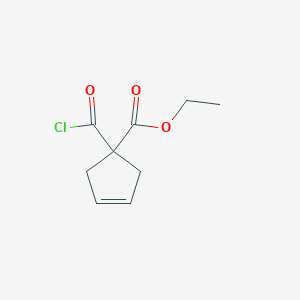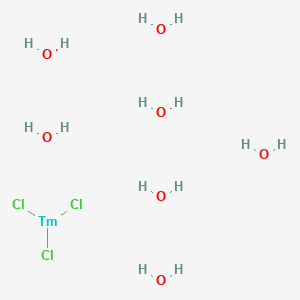
Thulium(III) chloride heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) chloride heptahydrate is an inorganic compound composed of thulium and chlorine, with the chemical formula TmCl₃·7H₂O. It forms light green hygroscopic crystals and is highly soluble in water. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium(III) chloride heptahydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Thulium(III) oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium(III) chloride and water. The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction with Chlorine: Thulium metal reacts directly with chlorine gas to form thulium(III) chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid, followed by crystallization to obtain the heptahydrate form.
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo redox reactions, where thulium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Strong Bases: Reacting thulium(III) chloride with strong bases like sodium hydroxide (NaOH) results in the formation of thulium(III) oxide.
Hydrochloric Acid: As mentioned, hydrochloric acid is commonly used in the synthesis of thulium(III) chloride.
Major Products:
Thulium(III) Oxide: Formed by reacting thulium(III) chloride with strong bases.
Thulium(III) Hydroxide: Can be formed under certain conditions.
Applications De Recherche Scientifique
Thulium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thulium-containing compounds and nanostructures.
Biology: Employed in proteomics research and as a dopant in biological imaging techniques.
Medicine: Utilized in the development of medical imaging agents and therapeutic compounds.
Industry: Important in the production of glass, phosphors, and lasers. It is also used as a dopant for fiber amplifiers in telecommunications.
Mécanisme D'action
The mechanism of action of thulium(III) chloride heptahydrate depends on its application:
Photocatalysis: In NIR photocatalysis, thulium ions can absorb and emit near-infrared light, facilitating various photochemical reactions.
Dopant in Lasers: Thulium ions can enhance the efficiency and performance of lasers by providing specific energy transitions.
Comparaison Avec Des Composés Similaires
Erbium(III) Chloride: Similar in structure and applications, used in lasers and optical fibers.
Ytterbium(III) Chloride: Another rare earth chloride with applications in lasers and materials science.
Thulium(II) Chloride: A lower oxidation state of thulium chloride with different chemical properties.
Uniqueness: Thulium(III) chloride heptahydrate is unique due to its specific optical and electronic properties, making it highly valuable in advanced scientific and industrial applications.
Propriétés
Formule moléculaire |
Cl3H14O7Tm |
|---|---|
Poids moléculaire |
401.40 g/mol |
Nom IUPAC |
trichlorothulium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
Clé InChI |
OJYFELNMGVBICO-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.O.Cl[Tm](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
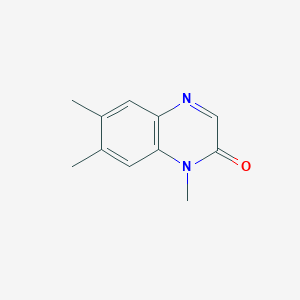
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)

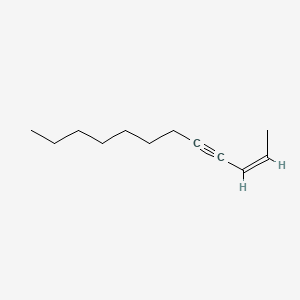
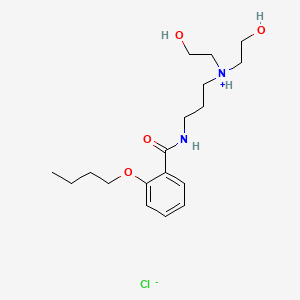
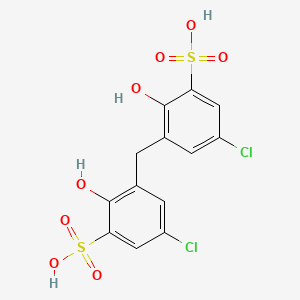
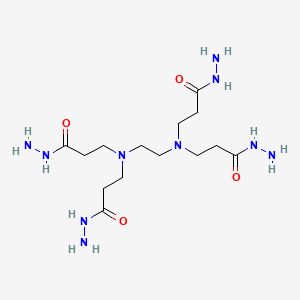
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)

